![molecular formula C15H17N3O3S B2665073 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-2-氧代咪唑啉-1-羧酰胺 CAS No. 2034263-39-1](/img/structure/B2665073.png)

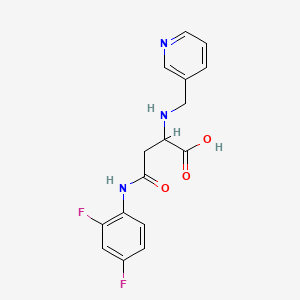

N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-2-氧代咪唑啉-1-羧酰胺

货号 B2665073

CAS 编号:

2034263-39-1

分子量: 319.38

InChI 键: OIHVVUVSGPJWFK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

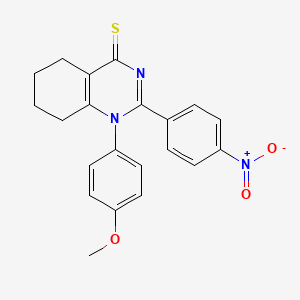

- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure.

- It contains a benzo[b]thiophene ring, an imidazolidine ring, and a carboxamide group.

- The compound may have potential biological activities due to its structural features.

Synthesis Analysis

- The synthesis of this compound involves several steps, including cyclization, amidation, and functional group modifications.

- Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular structure includes the benzo[b]thiophene ring, imidazolidine ring, and carboxamide group.

- Single-crystal X-ray diffraction analysis could provide precise structural information.

Chemical Reactions Analysis

- Investigate any known chemical reactions involving this compound.

- Explore its reactivity with other functional groups or reagents.

Physical And Chemical Properties Analysis

- Investigate solubility, melting point, stability, and other relevant properties.

- Experimental data would be essential for accurate analysis.

科学研究应用

-

Antimicrobial Properties

- Field: Microbiology

- Application: Benzothiophene derivatives have been tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: Some compounds displayed high antibacterial activity against S. aureus . For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antibacterial activities .

-

Antifungal Properties

- Field: Mycology

- Application: Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .

-

Antioxidant Properties

- Field: Biochemistry

- Application: Some benzothiophene derivatives showed quite high antioxidant capacities .

- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results: 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .

-

Organic Photoelectric Materials

- Field: Material Science

- Application: Various benzothiophene compounds have been employed as organic photoelectric materials .

- Method: The compounds are synthesized and then used in the fabrication of photoelectric materials .

- Results: The use of benzothiophene compounds has improved the performance of photoelectric materials .

-

Organic Semiconductors

- Field: Electronics

- Application: Several benzothiophene compounds have been used as organic semiconductors .

- Method: The compounds are synthesized and then used in the fabrication of semiconductors .

- Results: The use of benzothiophene compounds has improved the performance of organic semiconductors .

-

Pharmaceutical Intermediates

- Field: Pharmaceutical Chemistry

- Application: Benzothiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

- Method: The compounds are synthesized and then used in the synthesis of pharmaceutical molecules .

- Results: The use of benzothiophene compounds has led to the development of new pharmaceutical molecules .

-

Electrochemical Synthesis

- Field: Electrochemistry

- Application: Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Method: The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results: The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

安全和危害

- Consult safety data sheets and relevant literature for information on toxicity, handling precautions, and hazards.

未来方向

- Explore potential applications, further synthesis modifications, and biological studies.

- Investigate its potential as a drug candidate or other functional materials.

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHVVUVSGPJWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)

![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)

![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)